N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-ethoxyphenyl group at position 1. The carboxamide moiety is linked to a 2,5-dimethylphenyl group via the nitrogen atom. This compound’s structure integrates both electron-donating (ethoxy, methyl) and sterically bulky (dimethylphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-17-10-8-16(9-11-17)24-15(4)19(22-23-24)20(25)21-18-12-13(2)6-7-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
InChI Key |
LWNIQIIXXIDTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: The phenyl rings are introduced through substitution reactions, where appropriate phenyl derivatives are reacted with the triazole intermediate.
Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl derivatives and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in the Triazole Carboxamide Family
The target compound belongs to a broader class of triazole carboxamides. Key structural analogs include:
Key Observations :
- Ethoxy groups may improve membrane permeability compared to halogens (e.g., bromine in sc-492469) . Steric Hindrance: The 2,5-dimethylphenyl group in the target compound introduces greater steric bulk compared to 3,4-dimethylphenyl (sc-492467) or 4-methylphenyl derivatives . This could impact binding affinity in biological targets.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is likely ~380–400 g/mol (estimated from analogs in –8). Higher molecular weights (e.g., 445.52 g/mol for the oxazole-containing analog in ) may reduce bioavailability .
- LogP and Solubility: Ethoxy and methyl groups increase logP compared to polar substituents (e.g., cyano in ). However, the ethoxy oxygen could marginally improve aqueous solubility via weak hydrogen bonding .
Biological Activity
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also referred to as G684-0226, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of G684-0226 is , with a molecular weight of 445.52 g/mol. The compound features a triazole core structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.52 g/mol |
| LogP | 4.404 |
| Water Solubility (LogSw) | -4.24 |
| pKa (Acid) | 11.44 |
| pKa (Base) | 2.28 |
Synthesis
The synthesis of G684-0226 involves multiple steps that include the formation of the triazole ring and the introduction of various substituents on the aromatic rings. The synthetic pathway typically employs standard organic reactions such as coupling reactions and cyclization processes.
Anticancer Activity
G684-0226 has been included in anticancer screening libraries due to its promising antiproliferative properties. In vitro studies have indicated that compounds with similar triazole structures exhibit significant activity against various cancer cell lines.
Case Study:
In a study evaluating the antiproliferative effects of triazole derivatives, G684-0226 demonstrated an IC50 value in the low micromolar range against human cancer cell lines such as HeLa and A549. The mechanism of action was associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis induction.
Antimicrobial Activity
Research has shown that derivatives of triazoles can possess antimicrobial properties. Although specific data on G684-0226's antimicrobial efficacy is limited, related compounds have shown activity against resistant strains of bacteria and fungi.
Case Study:
A derivative closely related to G684-0226 exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting that modifications in the triazole structure can enhance antimicrobial potency.
The biological activity of G684-0226 can be attributed to several mechanisms:
- Tubulin Inhibition: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest.
- Apoptosis Induction: Studies indicate that these compounds can trigger intrinsic apoptotic pathways, characterized by mitochondrial depolarization and activation of caspases.
- Antimicrobial Mechanisms: Triazole derivatives often disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
